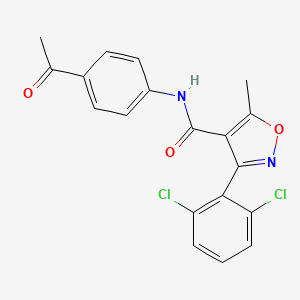

N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Overview

Description

“N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has acetylphenyl and dichlorophenyl groups attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the oxazole ring at its core, with the acetylphenyl and dichlorophenyl groups attached at specific positions. The presence of the acetyl group would introduce some electron-withdrawing character, while the dichlorophenyl group could contribute to the overall polarity of the molecule .Chemical Reactions Analysis

As an organic compound, “this compound” could potentially undergo a variety of chemical reactions. The oxazole ring might be susceptible to reactions such as hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications

Environmental Impact and Biodegradation

Chlorophenols and Environmental Toxicity : The study by Krijgsheld and Gen (1986) evaluates the environmental impact of chlorophenols, including 2,4-dichlorophenol, highlighting their moderate to considerable toxicity to aquatic life and potential for bioaccumulation. This research may inform environmental risk assessments for related compounds like N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, especially considering their structural similarities and potential environmental persistence (Krijgsheld & Gen, 1986).

Synthetic Chemistry and Applications

Synthetic Routes for Heterocyclic Compounds : The review by Kaushik et al. (2019) on the synthesis of 1,4-disubstituted 1,2,3-triazoles demonstrates the versatility of heterocyclic compounds in drug discovery and material science. Similar synthetic strategies could be applicable to the synthesis and functionalization of oxazole derivatives, offering pathways for the development of new materials or pharmaceuticals (Kaushik et al., 2019).

Advanced Oxidation Processes

Degradation of Persistent Organic Pollutants : The application of advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds like acetaminophen, as reviewed by Qutob et al. (2022), presents a method for the environmental detoxification of similar complex organic molecules. This approach could be relevant for the breakdown and neutralization of this compound in wastewater or contaminated sites (Qutob et al., 2022).

Biodegradation and Environmental Remediation

Biodegradation of 2,4-D Herbicides : Research by Magnoli et al. (2020) on the microbial degradation of 2,4-D herbicides and its metabolites emphasizes the role of microorganisms in mitigating environmental pollution from such compounds. Insights from this study could guide research into microbial pathways capable of decomposing oxazole derivatives, potentially identifying new bioremediation strategies (Magnoli et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O3/c1-10(24)12-6-8-13(9-7-12)22-19(25)16-11(2)26-23-18(16)17-14(20)4-3-5-15(17)21/h3-9H,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAZXBTYKBZEAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

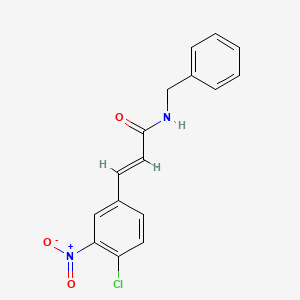

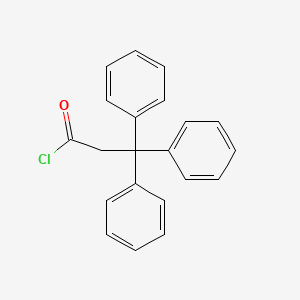

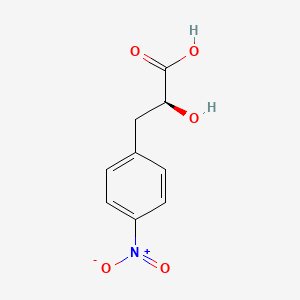

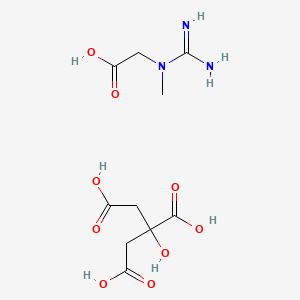

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B3126131.png)

![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B3126135.png)

![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate](/img/structure/B3126149.png)

![4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate](/img/structure/B3126164.png)

![N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B3126171.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)

![1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole](/img/structure/B3126215.png)